molecular formula C17H25NO3 B174022 Eucatropine CAS No. 100-91-4

Eucatropine

Cat. No. B174022
CAS RN: 100-91-4
M. Wt: 291.4 g/mol
InChI Key: QSAVEGSLJISCDF-UHFFFAOYSA-N
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Description

Eucatropine is known as an anticholinergic agent, which acts as an antagonist of muscarinic cholinergic receptors . It is also referred to as a potent muscarinic acetylcholine receptor (mAChR) inhibitor .


Molecular Structure Analysis

Eucatropine has a molecular formula of C17H25NO3 . Its molecular weight is 291.39 . The molecular structure analysis of such compounds typically involves techniques such as X-ray diffraction (XRD), scanning electron microscopy (SEM), and Fourier-transform infrared spectroscopy (FT-IR).


Physical And Chemical Properties Analysis

Eucatropine has a molecular weight of 291.39 and a molecular formula of C17H25NO3 . The hydrochloride form of Eucatropine has a molecular weight of 327.846 .

properties

IUPAC Name

(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13/h5-9,12,14-15,19H,10-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAVEGSLJISCDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1048465
Record name Eucatropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eucatropine

CAS RN

100-91-4
Record name Eucatropine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eucatropine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eucatropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1048465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Eucatropine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.637
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EUCATROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4SPJ105W8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
300
Citations
SE Smith - The Lancet, 1971 - Elsevier
… Cyclopentolate and homatropine are unsuitable because of their long duration of action and eucatropine because of its slight activity. A combination of eucatropine and phenylephrine …
Number of citations: 26 www.sciencedirect.com
CE Locke Jr - scholar.archive.org
… Eucatropine produces prompt mydriasis free from anesthetic … In its effects on the general system, eucatropine very closely … The residue of eucatropine base is not less than 86 per cent. …
Number of citations: 4 scholar.archive.org
S Kailasam, K Frost - Agilent Technologies/Cyprotex, 2009 - gimitec.com
… Reserpine was used as the internal standard for the analytes under study and metoprolol was used as the internal standard for eucatropine which was the control for the study. A …
Number of citations: 4 gimitec.com
WH Funderburk, TJ Case - Electroencephalography and clinical …, 1951 - Elsevier
The effects of atropine on the spiking in the EEG induced by the topical application to the brain of curare or penicillin and ACh have been studied. Eucatropine, dibutoline, eserine, and …
Number of citations: 156 www.sciencedirect.com
HF SUDRANSKI - Archives of Ophthalmology, 1940 - jamanetwork.com
… Then eucatropine hydrochloride in a 3 per cent solution was instilled into each eye every five minutes until a total of 5 drops (or more if required to obtain mydriasis) was administered. …
Number of citations: 1 jamanetwork.com
LL Mayer - Journal of the American Medical Association, 1939 - jamanetwork.com
… Eucatropine in a 2 per cent solution has been the best and … The eucatropine solution caused blurring of close visionand … of 2 per cent eucatropine frequently occasioned the complaint of …
Number of citations: 8 jamanetwork.com
F Wang, T Dowling, G Bicker… - Journal of separation …, 2001 - Wiley Online Library
This paper reports the use of sulfated β‐Cyclodextrins (S‐β‐CDs) (degree of substitution (DS) = 7–11 and 15), hepta‐6‐sulfato‐β‐CD (HS‐β‐CD), heptakis (2,3‐dimethyl‐6‐sulfato)‐β‐…
EH Cantor, S Abraham, EA Marcum… - European Journal of …, 1983 - Elsevier
… This was further demonstrated in the case of eucatropine in which one of the carbon-carbon bonds in the tropine moiety is cleaved, rendering the compound inactive on the a-…
Number of citations: 9 www.sciencedirect.com
RF Lowe - The British journal of ophthalmology, 1966 - ncbi.nlm.nih.gov
… eucatropine ("Euphthalmine") or 0 5 per cent. tropicamide ("Mydriacyl"). …
Number of citations: 45 www.ncbi.nlm.nih.gov
LS Harris - Archives of Ophthalmology, 1968 - jamanetwork.com
… a group of more complete cycloplegic agents than eucatropine, 0.5% tropicamide, and dilute … responded to eucatropine. A sufficiently dilute concentration of cyclo¬ pentolate produces …
Number of citations: 119 jamanetwork.com

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